molecular formula C16H18N4O2 B7079438 N-[6-(dimethylamino)pyrimidin-4-yl]-3,4-dihydro-2H-chromene-4-carboxamide

N-[6-(dimethylamino)pyrimidin-4-yl]-3,4-dihydro-2H-chromene-4-carboxamide

Cat. No.: B7079438
M. Wt: 298.34 g/mol
InChI Key: JMKLISHEAACIIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6-(dimethylamino)pyrimidin-4-yl]-3,4-dihydro-2H-chromene-4-carboxamide is a complex organic compound that features a pyrimidine ring and a chromene structure. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the dimethylamino group on the pyrimidine ring and the chromene moiety contributes to its unique chemical properties and biological activities.

Properties

IUPAC Name

N-[6-(dimethylamino)pyrimidin-4-yl]-3,4-dihydro-2H-chromene-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-20(2)15-9-14(17-10-18-15)19-16(21)12-7-8-22-13-6-4-3-5-11(12)13/h3-6,9-10,12H,7-8H2,1-2H3,(H,17,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKLISHEAACIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC(=C1)NC(=O)C2CCOC3=CC=CC=C23
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(dimethylamino)pyrimidin-4-yl]-3,4-dihydro-2H-chromene-4-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of a pyrimidine derivative with a chromene precursor under controlled conditions. The reaction may involve the use of catalysts such as sodium hydroxide or ethoxide to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[6-(dimethylamino)pyrimidin-4-yl]-3,4-dihydro-2H-chromene-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .

Mechanism of Action

The mechanism of action of N-[6-(dimethylamino)pyrimidin-4-yl]-3,4-dihydro-2H-chromene-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[6-(dimethylamino)pyrimidin-4-yl]-3,4-dihydro-2H-chromene-4-carboxamide is unique due to its specific combination of the pyrimidine and chromene structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.